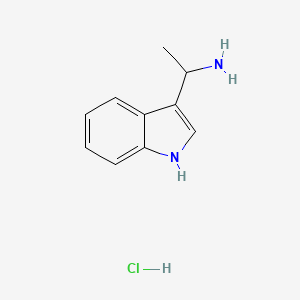

1-(1H-Indol-3-yl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

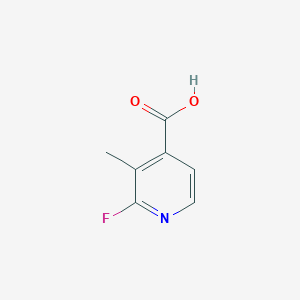

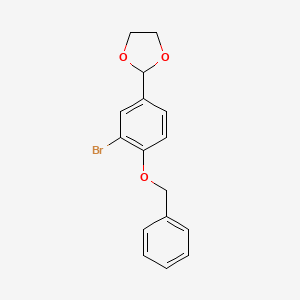

“1-(1H-Indol-3-yl)ethanamine hydrochloride” is a compound with the CAS Number: 1158290-92-6. It has a molecular weight of 196.68 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of new N-substituted indole derivatives, including “this compound”, has been described in various studies . The synthesis of these compounds has been demonstrated by utilizing commercially available starting materials .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7,12H,11H2,1H3;1H . This provides a standardized way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved information, indole motifs, which this compound is a part of, are significant scaffolds in the discovery of new drugs .Physical and Chemical Properties Analysis

“this compound” is a brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved information.Wissenschaftliche Forschungsanwendungen

Efflux Pump Inhibition

1-(1H-Indol-3-yl)ethanamine derivatives have shown potential as inhibitors of the Staphylococcus aureus NorA efflux pump, thereby enhancing the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains. This is particularly significant given the high reported efficiency of indolic NorA inhibitors (Héquet et al., 2014).

Synthesis and Transformation in Medicinal Chemistry

The compound is involved in various synthetic processes in medicinal chemistry. For example, its condensation with 1,2-cyclohexanedione has led to the formation of novel indole derivatives, expanding the repertoire of compounds in drug discovery (Bobowski, 1981).

Anti-inflammatory Agents

1-(1H-Indol-3-yl)ethanamine derivatives have been evaluated as anti-inflammatory agents. This research provides insights into new therapeutic compounds for inflammation-related disorders (Rehman, Saini, & Kumar, 2022).

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal activities of novel 1H-indole derivatives, indicating their potential use in treating infections caused by various pathogens, including Aspergillus niger and Candida albicans (Rajeswari & Santhi, 2019).

Catalytic Activities and Synthesis of Complex Molecules

1-(1H-Indol-3-yl)ethanamine derivatives are used in the synthesis of complex molecules, showing catalytic activities that have applications in organic chemistry and pharmaceuticals (Yang et al., 2014).

DNA Binding and Nuclease Activities

These compounds have been studied for their DNA binding and nuclease activities, which is crucial for understanding their potential impact on genetic material and possible applications in gene therapy or as anticancer agents (Kumar et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The safety information suggests avoiding breathing its mist, gas, or vapours and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Zukünftige Richtungen

Indole motifs, which “1-(1H-Indol-3-yl)ethanamine hydrochloride” is a part of, are significant scaffolds in the discovery of new drugs . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery, particularly as antimicrobial and anti-inflammatory agents .

Wirkmechanismus

Target of Action

The primary targets of 1-(1H-Indol-3-yl)ethanamine hydrochloride, also known as 1-(1H-Indol-3-yl)-ethylamine hydrochloride, are bacterial strains, particularly Staphylococcus aureus , including MRSA and VISA strains . These bacteria are common human pathogens and are often resistant to many antibiotics.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their growth

Biochemical Pathways

It is clear that the compound’s antibacterial activity is linked to its ability to inhibit the growth of certain bacterial strains .

Result of Action

The primary result of the action of this compound is the inhibition of growth in certain bacterial strains, including Staphylococcus aureus . This makes it a potential candidate for the development of new antibacterial agents.

Biochemische Analyse

Biochemical Properties

1-(1H-Indol-3-yl)ethanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotransmission and signal transduction. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, including neurotransmitters. The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the serotonin receptor, leading to changes in intracellular signaling cascades that regulate mood, appetite, and sleep. Additionally, this compound can impact gene expression by binding to specific transcription factors, thereby influencing the transcription of genes involved in neurotransmission .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. It can also inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamines in the brain. These interactions result in changes in gene expression and enzyme activity, ultimately affecting neurotransmission and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance neurotransmission and improve cognitive functions. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of tryptamines. This compound interacts with enzymes such as monoamine oxidase and tryptophan hydroxylase, which are involved in the synthesis and degradation of neurotransmitters. These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of neurotransmitters in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmission. Additionally, it can interact with transporters such as the serotonin transporter, which facilitates its uptake into neurons .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the synaptic vesicles and the cytoplasm of neurons. This localization is essential for its activity and function, as it allows the compound to interact with neurotransmitter receptors and enzymes involved in neurotransmission. Post-translational modifications, such as phosphorylation, can also influence the targeting and localization of this compound within cells .

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7,12H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQAWROCHRZBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)